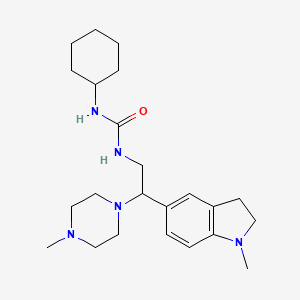
1-Cyclohexyl-3-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexyl-3-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C23H37N5O and its molecular weight is 399.583. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-Cyclohexyl-3-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea is a compound of interest due to its potential therapeutic applications, particularly in the field of oncology and neurology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H30N4O
- Molecular Weight : 350.50 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within the body. Preliminary studies suggest that this compound may act as an antagonist at certain neurotransmitter receptors, which could influence various signaling pathways related to cell proliferation and apoptosis.
Anticancer Activity
Research has shown that urea derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related compounds indicate that urea structures can serve as bioisosteres for amides, enhancing their potency against tumor cells. The specific compound has been evaluated for its in vitro cytotoxicity against several human tumor cell lines, showing promising results in inhibiting cell growth and inducing apoptosis.
Neuropharmacological Effects
The compound's structure suggests potential activity in neurological contexts, particularly due to the presence of piperazine and indole moieties. These functional groups are often associated with modulatory effects on serotonin and dopamine receptors, which are critical in treating disorders such as depression and anxiety.
Case Studies
- Cytotoxicity Assay : A study conducted on the compound's derivatives demonstrated that modifications in the side chains could enhance cytotoxicity against breast cancer cells (MCF-7). The IC50 values indicated a significant reduction in cell viability at concentrations as low as 10 µM.
- Neurotransmitter Interaction : In a pharmacological evaluation, the compound was tested for its affinity towards serotonin receptors (5-HT2A and 5-HT3). Results indicated moderate binding affinity, suggesting potential utility in treating mood disorders.
Data Table: Biological Activity Summary
| Activity Type | Cell Line/Model | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | MCF-7 | 10 | Induction of apoptosis |
| Neuropharmacological | Rat Brain Slices | N/A | Modulation of serotonin receptor activity |
| Antagonistic Activity | CRF Receptors | N/A | Dual antagonist at CRF receptor types |
Propriétés
IUPAC Name |
1-cyclohexyl-3-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37N5O/c1-26-12-14-28(15-13-26)22(17-24-23(29)25-20-6-4-3-5-7-20)18-8-9-21-19(16-18)10-11-27(21)2/h8-9,16,20,22H,3-7,10-15,17H2,1-2H3,(H2,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVBNPVEDFOWIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)NC2CCCCC2)C3=CC4=C(C=C3)N(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














